molecular formula C12H7Cl2NO2 B6392436 2-(3,5-Dichlorophenyl)nicotinic acid, 95% CAS No. 1261960-20-6

2-(3,5-Dichlorophenyl)nicotinic acid, 95%

Cat. No. B6392436
CAS RN: 1261960-20-6
M. Wt: 268.09 g/mol
InChI Key: FZVKQJLQNIPZJN-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)nicotinic acid (DCPA) is a synthetic compound that has been used in scientific research for many years. DCPA is a versatile compound and has been used in a variety of applications, including drug development, biochemistry, and physiology.

Mechanism of Action

2-(3,5-Dichlorophenyl)nicotinic acid, 95% acts as a non-selective agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the receptor and activates it, leading to the release of neurotransmitters and other substances from the neuron. This can result in a variety of changes in the body, including increased heart rate, increased blood pressure, and increased alertness.
Biochemical and Physiological Effects
2-(3,5-Dichlorophenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine. It has also been shown to increase the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, 2-(3,5-Dichlorophenyl)nicotinic acid, 95% has been found to affect the expression of genes involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3,5-Dichlorophenyl)nicotinic acid, 95% in lab experiments is its versatility. It is a relatively inexpensive compound and can be used in a variety of applications. Additionally, it is a non-selective agonist of the nAChR, which makes it useful for studying the effects of various compounds on the nervous system.
However, there are some limitations to using 2-(3,5-Dichlorophenyl)nicotinic acid, 95% in lab experiments. It is not as selective as other compounds, which means that it can have off-target effects. Additionally, the effects of 2-(3,5-Dichlorophenyl)nicotinic acid, 95% may vary depending on the concentration of the compound and the type of experiment being conducted.

Future Directions

There are a number of potential future directions for 2-(3,5-Dichlorophenyl)nicotinic acid, 95% research. One potential direction is to further investigate the effects of 2-(3,5-Dichlorophenyl)nicotinic acid, 95% on the nervous system and other physiological systems. Additionally, further research could be conducted to understand the mechanism of action of 2-(3,5-Dichlorophenyl)nicotinic acid, 95% and to develop more selective compounds with similar effects. Finally, it may be possible to use 2-(3,5-Dichlorophenyl)nicotinic acid, 95% in drug development to create compounds with specific pharmacological effects.

Synthesis Methods

2-(3,5-Dichlorophenyl)nicotinic acid, 95% can be synthesized in a number of ways. One of the most common methods is the reaction of 3,5-dichloroaniline with nicotinic acid. This reaction produces a mixture of the desired 2-(3,5-Dichlorophenyl)nicotinic acid, 95% product and 3,5-dichloroaniline nicotinate. The reaction can be catalyzed by a variety of catalysts, such as sodium hydroxide or ammonium chloride. Other methods of synthesis include the reaction of 3,5-dichlorobenzaldehyde with nicotinic acid and the reaction of 3,5-dichlorobenzoic acid with nicotinic acid.

Scientific Research Applications

2-(3,5-Dichlorophenyl)nicotinic acid, 95% has a variety of applications in scientific research. It has been used in drug development to study the pharmacological activity of various compounds. It has also been used in biochemistry and physiology to study the metabolism of drugs and other compounds. Additionally, 2-(3,5-Dichlorophenyl)nicotinic acid, 95% has been used to study the effects of various compounds on the nervous system and other physiological systems.

properties

IUPAC Name

2-(3,5-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)11-10(12(16)17)2-1-3-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVKQJLQNIPZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688033
Record name 2-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261960-20-6
Record name 2-(3,5-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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